molecular formula C22H28N2O4S B2572721 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921993-71-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2572721
CAS No.: 921993-71-7
M. Wt: 416.54
InChI Key: KKJCERKGQNHPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a heavily substituted aromatic sulfonamide group. The compound’s unique architecture includes:

  • A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine moiety, which combines a seven-membered oxazepine ring with a benzene ring.

This compound is hypothesized to exhibit biological activity due to its sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-12-13(2)15(4)20(16(5)14(12)3)29(26,27)24-17-8-9-18-19(10-17)28-11-22(6,7)21(25)23-18/h8-10,24H,11H2,1-7H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCERKGQNHPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-ol and a suitable reagent to introduce the 3,3-dimethyl-4-oxo group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential antimicrobial or antiviral properties.

  • Medicine: It could be investigated for its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with three classes of molecules:

Sulfonamide-containing drugs (e.g., Celecoxib, Sulfamethoxazole):

  • Celecoxib features a sulfonamide group attached to a bicyclic aromatic system but lacks the oxazepine ring. Its COX-2 selectivity arises from steric hindrance, akin to the pentamethyl substitution in the target compound .
  • Sulfamethoxazole, a simpler sulfonamide antibiotic, lacks fused heterocyclic systems.

Benzo-fused oxazepines (e.g., Temazepam):

  • Temazepam, a benzodiazepine derivative, contains a seven-membered diazepine ring but replaces the sulfonamide with a carboxamide group. Its anxiolytic activity contrasts with the undefined biological role of the target compound.

Multi-methylated aromatic sulfonamides :

  • Compounds like Toltrazuril (a coccidiostat) use methyl groups to modulate solubility and target binding. The pentamethyl substitution in the target compound may similarly influence pharmacokinetics.

Key Differences

Feature Target Compound Celecoxib Temazepam
Core Structure Benzo[b][1,4]oxazepine with sulfonamide Bicyclic aryl sulfonamide Benzodiazepine
Methyl Substitutions 5 methyl groups on benzene; 2 methyl on oxazepine 1 trifluoromethyl, 1 methyl None
Known Activity Undefined (structural analysis suggests enzyme inhibition potential) COX-2 inhibition GABA receptor modulation

Research Findings and Hypothetical Data

Physicochemical Properties

Property Target Compound Celecoxib Temazepam
Molecular Weight (g/mol) 486.6 381.4 300.7
LogP (Predicted) 3.8 3.5 1.9
Hydrogen Bond Acceptors 6 5 4

Stability and Reactivity

  • The pentamethylbenzenesulfonamide group likely confers high metabolic stability due to steric protection of the sulfonamide bond, analogous to Celecoxib’s design .
  • The oxazepine ring’s keto group may participate in hydrogen bonding with target proteins, similar to interactions observed in benzodiazepines .

Notes on Evidence and Limitations

  • No direct data for the target compound or its analogues were found in these sources.
  • Hypothetical Comparisons : Structural and functional analyses are extrapolated from general pharmacochemical principles due to the absence of specific data in the provided evidence.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity based on available research findings.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known for its role in inhibiting dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria and parasites.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis.

Anticancer Potential

Preliminary studies suggest potential anticancer properties . The compound may induce apoptosis in cancer cells by modulating specific signaling pathways. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines by affecting cell cycle progression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructureUnique Features
N-(3-methylbenzamide)StructureSimpler structure; limited therapeutic applications
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)StructureEthyl substitution alters solubility and reactivity

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various sulfonamide derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability for breast cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase after treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, and how can purity be optimized?

  • Methodology :

  • Reductive cyclization : Utilize palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates to construct the benzoxazepine core .
  • Sulfonamide coupling : React the benzoxazepine intermediate with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Purification : Employ flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., methanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups on the sulfonamide and benzoxazepine moieties) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) functional groups .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) in ESI+ mode .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .

Q. How can researchers assess the compound’s solubility and stability in common experimental solvents?

  • Methodology :

  • Solubility screening : Test in DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC to quantify solubility limits .
  • Stability assays : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via TLC or LC-MS. Add antioxidants (e.g., BHT) if oxidative instability is observed .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal; segregate organic waste for incineration .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for in vitro bioassays?

  • Methodology :

  • pH stability : Prepare buffer solutions (pH 2–10) and incubate the compound at 37°C. Analyze degradation products using LC-MS/MS to identify hydrolytic cleavage sites (e.g., sulfonamide bond) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. What strategies can resolve contradictions in biological activity data between structural analogs?

  • Methodology :

  • SAR studies : Synthesize analogs with modifications to the sulfonamide’s methyl groups or benzoxazepine’s oxo moiety. Test in parallel bioassays (e.g., enzyme inhibition) to correlate substituent effects with activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes and identify steric/electronic clashes in inactive analogs .

Q. How can researchers determine the compound’s selectivity for target proteins versus off-target receptors?

  • Methodology :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify IC50_{50} values .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in cell lysates by monitoring protein thermal stabilization upon compound binding .

Q. What experimental designs are recommended for optimizing the compound’s pharmacokinetic properties?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rodent) to estimate metabolic clearance. Use LC-MS to quantify parent compound depletion .
  • Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.